![molecular formula C16H24N2O3 B1429802 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid CAS No. 874801-15-7](/img/structure/B1429802.png)
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
概要
説明
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is an organic compound with the molecular formula C16H24N2O3 and a molecular weight of 292.38 g/mol . This compound is characterized by the presence of a diazepane ring substituted with a methoxybenzyl group and a propanoic acid moiety. It is a solid at ambient temperature and is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the diazepane intermediate.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the methoxybenzyl-substituted diazepane with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to yield the target compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diazepane ring.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanol.
Substitution: Formation of various substituted diazepane derivatives depending on the nucleophile used.
科学的研究の応用
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the diazepane ring can interact with polar or charged regions of the target. The propanoic acid moiety may also play a role in modulating the compound’s overall binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-[4-(4-Methoxyphenyl)-1,4-diazepan-1-yl]propanoic acid
- 3-[4-(4-Methylbenzyl)-1,4-diazepan-1-yl]propanoic acid
- 3-[4-(4-Chlorobenzyl)-1,4-diazepan-1-yl]propanoic acid
Uniqueness
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is unique due to the presence of the methoxybenzyl group, which imparts specific electronic and steric properties that can influence its reactivity and binding interactions. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
特性
IUPAC Name |
3-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKJSGYRDPEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


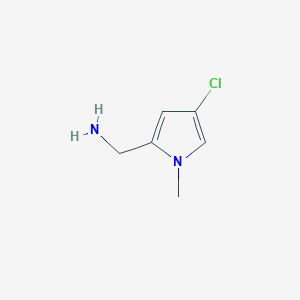
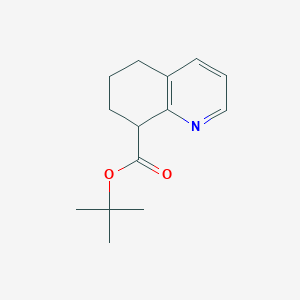

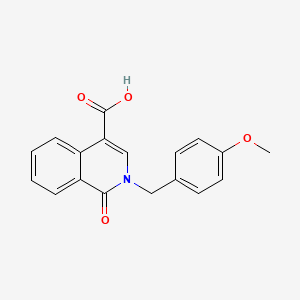

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
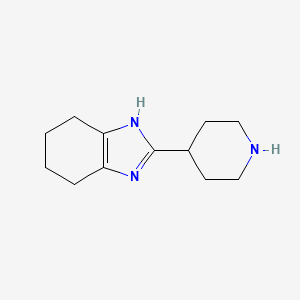
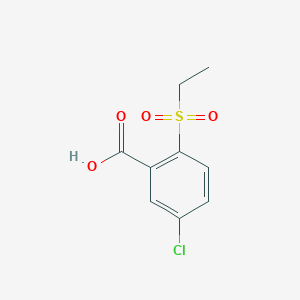
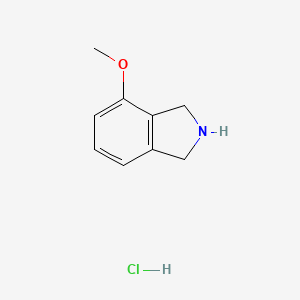
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
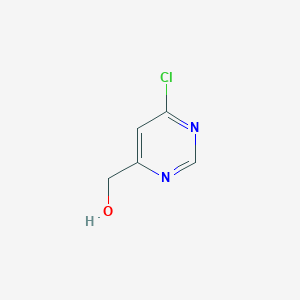
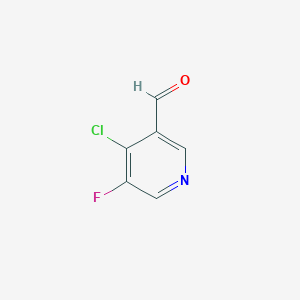
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)

